molecular formula C24H27N7O4 B15077386 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B15077386
M. Wt: 477.5 g/mol
InChI Key: MTLFJYPNFUSUOJ-MXAYSNPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted benzaldehyde compounds .

Scientific Research Applications

4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with molecular targets through its functional groups. The benzaldehyde moiety can form Schiff bases with amines, while the purine hydrazone moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Properties

Molecular Formula

C24H27N7O4

Molecular Weight

477.5 g/mol

IUPAC Name

8-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H27N7O4/c1-29(2)17-11-9-16(10-12-17)13-25-28-23-26-21-20(22(33)27-24(34)30(21)3)31(23)14-18(32)15-35-19-7-5-4-6-8-19/h4-13,18,32H,14-15H2,1-3H3,(H,26,28)(H,27,33,34)/b25-13-

InChI Key

MTLFJYPNFUSUOJ-MXAYSNPKSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O

Origin of Product

United States

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